molecular formula C9H16Cl2N2 B2947543 2-[(Ethylamino)methyl]aniline dihydrochloride CAS No. 91054-61-4

2-[(Ethylamino)methyl]aniline dihydrochloride

Cat. No.: B2947543
CAS No.: 91054-61-4
M. Wt: 223.14
InChI Key: SEPIRVQBNYKGAP-UHFFFAOYSA-N
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Description

2-[(Ethylamino)methyl]aniline dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is typically available in a powdered form and is known for its stability under normal storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Ethylamino)methyl]aniline dihydrochloride involves the reaction of 2-[(Ethylamino)methyl]aniline with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves the use of industrial reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(Ethylamino)methyl]aniline dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Ethylamino)methyl]aniline dihydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemical compounds.

    Biology: Employed in the study of biological processes and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(Ethylamino)methyl]aniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Methylamino)methyl]aniline dihydrochloride
  • 2-[(Propylamino)methyl]aniline dihydrochloride
  • 2-[(Butylamino)methyl]aniline dihydrochloride

Uniqueness

2-[(Ethylamino)methyl]aniline dihydrochloride is unique due to its specific ethylamino group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications .

Properties

IUPAC Name

2-(ethylaminomethyl)aniline;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-2-11-7-8-5-3-4-6-9(8)10;;/h3-6,11H,2,7,10H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPIRVQBNYKGAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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